(2,3,4,5,6-PENTAFLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
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Overview
Description
(2,3,4,5,6-PENTAFLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that features a pentafluorophenyl group and a phenethylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-PENTAFLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the reaction of 2,3,4,5,6-pentafluorophenylacetic acid with 4-phenethylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-PENTAFLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,3,4,5,6-PENTAFLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-PENTAFLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the phenethylpiperazino group can modulate its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenylacetic acid: A precursor used in the synthesis of (2,3,4,5,6-PENTAFLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE.
4-Phenethylpiperazine: Another precursor that contributes to the compound’s structure.
Pentafluorobenzaldehyde: A related compound with similar fluorinated aromatic properties.
Uniqueness
This compound is unique due to the combination of its pentafluorophenyl and phenethylpiperazino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler or less functionalized compounds.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F5N2O/c20-14-13(15(21)17(23)18(24)16(14)22)19(27)26-10-8-25(9-11-26)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFYBWPPHBLHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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